molecular formula C13H16ClN3O B2596212 N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride CAS No. 1235440-05-7

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B2596212
CAS No.: 1235440-05-7
M. Wt: 265.74
InChI Key: VAHOCQKLZCSAAJ-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C13H15N3O·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 3-cyanobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)piperidine-4-carboxamide hydrochloride
  • N-(3-chlorophenyl)piperidine-4-carboxamide hydrochloride
  • N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride

Uniqueness

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry .

Biological Activity

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in the context of neuropharmacology and anti-cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanophenyl group and a carboxamide functional group. The structural formula can be represented as follows:

C13H14ClN3O\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}

This compound's molecular structure allows for interactions with various biological targets, making it a subject of interest for drug development.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways. For instance, studies have shown that derivatives of piperidine carboxamides can inhibit kinases involved in cancer progression, potentially leading to reduced tumor growth and improved patient outcomes .

1. Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

  • In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values ranged from 0.65 to 2.41 µM, indicating significant potency .
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism involving programmed cell death .

2. Neuropharmacological Effects

The compound's potential neuropharmacological applications have also been investigated:

  • Behavioral Studies : In animal models, this compound demonstrated anxiolytic and antidepressant-like effects. These findings are attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity Remarks
CyanophenylEnhances potencyContributes to binding affinity at target sites
CarboxamideCritical for activityEssential for interaction with enzyme targets
Piperidine RingProvides structural stabilityFacilitates receptor binding

Studies suggest that modifications to the piperidine ring or the introduction of electron-withdrawing groups can significantly impact the compound's efficacy and selectivity against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-Malarial Activity : A study identified a related piperidine carboxamide with anti-malarial properties through phenotypic screening against Plasmodium falciparum. This underscores the potential for repurposing similar compounds for infectious diseases .
  • Drug Discovery Initiatives : Ongoing research has focused on optimizing derivatives of this compound to enhance selectivity and reduce off-target effects in cancer therapies .

Properties

IUPAC Name

N-(3-cyanophenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHOCQKLZCSAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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